molecular formula C19H19N3O2 B5307555 3-methyl-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide

3-methyl-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide

Cat. No.: B5307555
M. Wt: 321.4 g/mol
InChI Key: QIIHKVASNIIXNS-UHFFFAOYSA-N
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Description

3-methyl-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 3-methyl group and an ethyl group linked to a 1,2,4-oxadiazole ring, which is further substituted with a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under acidic or basic conditions.

    Substitution with the 4-methylphenyl group: The oxadiazole ring is then functionalized with a 4-methylphenyl group through a nucleophilic substitution reaction.

    Attachment of the ethyl group: The ethyl group is introduced via an alkylation reaction using an appropriate alkylating agent.

    Formation of the benzamide core: The final step involves the acylation of the intermediate with 3-methylbenzoic acid or its derivatives to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the oxadiazole ring or the benzamide core.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce different substituents on the benzamide or oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-methyl-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is studied for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

    Biological Studies: It is used in biological assays to study its effects on various biological pathways and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 3-methyl-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and the benzamide core play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Amino-4-methylphenyl)benzamide: Similar in structure but lacks the oxadiazole ring.

    4-methyl-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide: Similar but with a different substitution pattern on the benzamide core.

Uniqueness

3-methyl-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide is unique due to the presence of both the 1,2,4-oxadiazole ring and the specific substitution pattern, which confer distinct chemical and biological properties compared to other benzamide derivatives.

Properties

IUPAC Name

3-methyl-N-[1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-12-7-9-15(10-8-12)17-21-19(24-22-17)14(3)20-18(23)16-6-4-5-13(2)11-16/h4-11,14H,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIIHKVASNIIXNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C(C)NC(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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